N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound featuring a benzothiophene core, a cyano group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiophene Core: Starting from a suitable thiophene derivative, cyclization reactions are employed to form the benzothiophene structure.
Introduction of the Cyano Group: Nitrile groups can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Amidation Reaction: The final step involves the formation of the carboxamide group through the reaction of the pyrazole derivative with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and functional groups that allow for further chemical modifications.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The cyano group and the pyrazole ring are likely involved in binding interactions, while the benzothiophene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-methyl-4-nitro-3-isoxazolecarboxamide
- N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups. The presence of both a cyano group and a pyrazole ring in conjunction with the benzothiophene core provides a distinct set of chemical properties and potential biological activities.
This compound’s unique structure allows for diverse applications and makes it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C14H14N4OS |
---|---|
Molecular Weight |
286.35 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C14H14N4OS/c1-18-7-6-11(17-18)13(19)16-14-10(8-15)9-4-2-3-5-12(9)20-14/h6-7H,2-5H2,1H3,(H,16,19) |
InChI Key |
ZZKVQWPMKSKGBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C3=C(S2)CCCC3)C#N |
Origin of Product |
United States |
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